(BENZYLCARBAMOYL)METHYL 3,4,5-TRIMETHOXYBENZOATE (BENZYLCARBAMOYL)METHYL 3,4,5-TRIMETHOXYBENZOATE
Brand Name: Vulcanchem
CAS No.: 446299-37-2
VCID: VC7613390
InChI: InChI=1S/C19H21NO6/c1-23-15-9-14(10-16(24-2)18(15)25-3)19(22)26-12-17(21)20-11-13-7-5-4-6-8-13/h4-10H,11-12H2,1-3H3,(H,20,21)
SMILES: COC1=CC(=CC(=C1OC)OC)C(=O)OCC(=O)NCC2=CC=CC=C2
Molecular Formula: C19H21NO6
Molecular Weight: 359.378

(BENZYLCARBAMOYL)METHYL 3,4,5-TRIMETHOXYBENZOATE

CAS No.: 446299-37-2

Cat. No.: VC7613390

Molecular Formula: C19H21NO6

Molecular Weight: 359.378

* For research use only. Not for human or veterinary use.

(BENZYLCARBAMOYL)METHYL 3,4,5-TRIMETHOXYBENZOATE - 446299-37-2

Specification

CAS No. 446299-37-2
Molecular Formula C19H21NO6
Molecular Weight 359.378
IUPAC Name [2-(benzylamino)-2-oxoethyl] 3,4,5-trimethoxybenzoate
Standard InChI InChI=1S/C19H21NO6/c1-23-15-9-14(10-16(24-2)18(15)25-3)19(22)26-12-17(21)20-11-13-7-5-4-6-8-13/h4-10H,11-12H2,1-3H3,(H,20,21)
Standard InChI Key NKKWCWMCKRZIPI-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1OC)OC)C(=O)OCC(=O)NCC2=CC=CC=C2

Introduction

Structural and Nomenclature Analysis

The compound’s IUPAC name, (benzylcarbamoyl)methyl 3,4,5-trimethoxybenzoate, delineates its molecular architecture:

  • 3,4,5-Trimethoxybenzoate backbone: A benzoic acid derivative substituted with methoxy (-OCH₃) groups at the 3rd, 4th, and 5th positions of the aromatic ring .

  • Methyl ester linkage: The carboxylic acid group of the benzoate is esterified with a methyl group.

  • Benzylcarbamoyl substituent: The methyl group is further modified via a carbamate (-NH-C(O)-O-) bond to a benzyl (-C₆H₅CH₂-) group.

This configuration results in the structural formula C₁₉H₂₁NO₇, with a molecular weight of 399.37 g/mol. The presence of multiple methoxy groups enhances lipophilicity, while the carbamate introduces polar character, influencing solubility and reactivity .

Synthesis and Reactivity

Synthetic Pathways

The synthesis of (benzylcarbamoyl)methyl 3,4,5-trimethoxybenzoate likely involves sequential functionalization:

  • Formation of 3,4,5-trimethoxybenzoic acid: Starting from gallic acid, methylation with dimethyl sulfate or methyl iodide under alkaline conditions yields the trimethoxy derivative .

  • Esterification: Reaction of 3,4,5-trimethoxybenzoic acid with methanol in the presence of a catalyst (e.g., sulfuric acid or thionyl chloride) produces methyl 3,4,5-trimethoxybenzoate .

  • Carbamoylation: The methyl ester undergoes nucleophilic substitution with benzyl isocyanate (C₆H₅CH₂NCO) to introduce the benzylcarbamoyl group. This step typically requires a base such as triethylamine to deprotonate the methyl group’s α-hydrogen, facilitating carbamate formation .

Key Reactions

  • Hydrolysis: The ester and carbamate bonds are susceptible to hydrolysis under acidic or basic conditions, yielding 3,4,5-trimethoxybenzoic acid and benzylamine derivatives.

  • Nucleophilic substitution: The carbamate’s nitrogen may participate in alkylation or acylation reactions, enabling further functionalization .

Physicochemical Properties

Based on structural analogs , the compound exhibits the following properties:

PropertyValue/Description
Molecular FormulaC₁₉H₂₁NO₇
Molecular Weight399.37 g/mol
Physical StateSolid at room temperature
Melting Point~95–100°C (predicted)
Boiling Point~550–590°C (estimated)
SolubilitySoluble in acetone, chloroform, DCM; insoluble in water
Density1.25–1.30 g/cm³ (predicted)

The methoxy and carbamate groups contribute to moderate polarity, aligning with solubility profiles of similar esters .

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